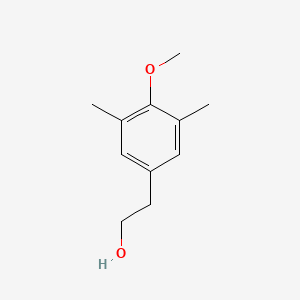

3,5-Dimethyl-4-methoxyphenethyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyl-4-methoxyphenethyl alcohol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 . It is a fine chemical that is used in various research and lab applications .

Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-methoxyphenethyl alcohol consists of 11 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.Chemical Reactions Analysis

Alcohols, including 3,5-Dimethyl-4-methoxyphenethyl alcohol, undergo a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . One prominent chemical reaction of alcohols is oxidation, where alcohols undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones which upon further oxidation give carboxylic acids .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Structural Analysis: A derivative, 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was synthesized, and its structure was determined using various methods including X-ray crystallography and density functional theory (DFT) calculations. This research contributes to understanding the molecular structure and properties of similar compounds (Düğdü et al., 2013).

Chemical Reactivity and Applications

- Chemical Modification and Bioactivity: The compound 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate, derived from 4-methoxyphenethyl alcohol, demonstrated significant α-glucosidase inhibition activity, surpassing that of the standard drug acarbose. This suggests potential applications in diabetes management (Santoso et al., 2022).

Protective Group Chemistry

- Deprotection in Organic Synthesis: The compound's derivatives, 4-Methoxyphenylmethyl ethers, were used as protective groups in organic synthesis. An efficient method for their deprotection using FeCl3 was developed, which is significant for synthetic chemistry applications (Sawama et al., 2015).

Catalysis and Organic Reactions

- Catalytic Applications: A study involving palladium complexes highlighted the catalytic potential of compounds related to 3,5-Dimethyl-4-methoxyphenethyl alcohol in the methoxycarbonylation of aryl chlorides, a key reaction in organic synthesis (Jiménez-Rodríguez et al., 2005).

Oxidation Processes

- Oxidation to Carboxylic Acids: Research on the oxidation of primary alcohols to carboxylic acids involving derivatives of 3,5-Dimethyl-4-methoxyphenethyl alcohol provided insights into efficient catalytic cycles and waste disposal methods in organic chemistry (Zhao et al., 2005).

Pharmaceutical and Therapeutic Research

- Enzyme Inhibitory Activity in Alzheimer's Disease: A study on derivatives of 4-methoxyphenethylamine, related to 3,5-Dimethyl-4-methoxyphenethyl alcohol, showed significant inhibitory activity on acetylcholinesterase, with potential implications for Alzheimer's disease treatment (Abbasi et al., 2018).

Propriétés

IUPAC Name |

2-(4-methoxy-3,5-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-6-10(4-5-12)7-9(2)11(8)13-3/h6-7,12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDSACXKOAHKLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-methoxyphenethyl alcohol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide](/img/structure/B2453363.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2453364.png)

![2-(2-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2453365.png)

![5-(4-fluorobenzyl)-2-(3-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2453367.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2453369.png)

![2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2453372.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2453373.png)

![2,2'-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline]](/img/structure/B2453376.png)